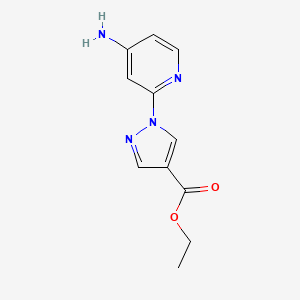

Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(4-aminopyridin-2-yl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-2-17-11(16)8-6-14-15(7-8)10-5-9(12)3-4-13-10/h3-7H,2H2,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNQXHKRQLVTQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C2=NC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a robust and logical synthetic pathway for Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest as a scaffold in medicinal chemistry and drug development. The narrative emphasizes the causal relationships behind experimental choices, ensuring both scientific accuracy and practical applicability for researchers in the field.

Introduction and Strategic Overview

Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate is a highly functionalized N-heterocycle. The pyrazole core is a "privileged scaffold" in pharmaceutical development, forming the basis for numerous approved drugs with anti-inflammatory, analgesic, and anti-tumor activities.[1][2] The specific substitution pattern of this target molecule, featuring a 4-aminopyridin-2-yl group at the N1 position of the pyrazole ring, makes it a valuable building block for synthesizing more complex molecules, such as kinase inhibitors.

The synthetic strategy detailed herein is centered around the classic and highly reliable Knorr pyrazole synthesis.[3] This approach involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][4][5] Our retrosynthetic analysis identifies two key precursors: 2-hydrazinylpyridin-4-amine and sodium ethyl 2-formyl-3-oxopropanoate . This pathway is selected for its efficiency, use of readily accessible starting materials, and predictable regioselectivity.

Retrosynthetic Analysis and Pathway Design

A logical disconnection of the target molecule reveals the most direct synthetic route. The core pyrazole ring is the most logical site for disconnection, leading back to the two primary synthons.

Caption: Retrosynthetic analysis of the target molecule.

This analysis establishes a two-stage synthetic plan:

-

Stage 1: Synthesis of the key intermediate, 2-hydrazinylpyridin-4-amine, from 2-chloro-4-aminopyridine.

-

Stage 2: Cyclocondensation of the hydrazine intermediate with a 1,3-dicarbonyl equivalent to form the final product.

Stage 1: Synthesis of 2-Hydrazinylpyridin-4-amine

The preparation of 2-hydrazinylpyridin-4-amine is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine ring nitrogen activates the 2-position towards nucleophilic attack, making the displacement of a halide, such as chloride, with hydrazine feasible.

Causality Behind Experimental Choices:

-

Reactant: 2-Chloro-4-aminopyridine is chosen as the starting material due to its commercial availability and the good leaving group ability of the chloride atom at the activated 2-position.

-

Nucleophile: Hydrazine hydrate is used as the source of the hydrazine nucleophile. A large excess is often employed in literature procedures to maximize the reaction rate and minimize the formation of dimeric side products.[6][7]

-

Solvent: The reaction can be run neat in excess hydrazine hydrate or in a high-boiling solvent like N,N-dimethylpropanolamine to ensure the temperature is high enough to drive the reaction to completion.[8][9] For laboratory scale, using hydrazine hydrate itself as the solvent is common.[7]

-

Temperature: Elevated temperatures (typically ~100-130 °C) are required to overcome the activation energy of the SNAr reaction.[7][9]

Detailed Experimental Protocol: Synthesis of 2-Hydrazinylpyridin-4-amine

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-aminopyridine (1.0 eq).

-

Carefully add hydrazine hydrate (80% solution in water, ~10-15 eq) to the flask. Caution: Hydrazine hydrate is highly toxic and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Heat the reaction mixture to 110-120 °C and maintain for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature. Carefully add water to dilute the mixture.

-

Extract the aqueous phase extensively with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by silica gel column chromatography to obtain 2-hydrazinylpyridin-4-amine.

Stage 2: Cyclocondensation to Yield the Final Product

This stage is the core of the synthesis, employing the Knorr pyrazole synthesis to construct the desired heterocyclic ring system. The reaction involves the condensation of the prepared 2-hydrazinylpyridin-4-amine with an appropriate 1,3-dicarbonyl synthon.

Causality Behind Experimental Choices:

-

1,3-Dicarbonyl Synthon: Sodium ethyl 2-formyl-3-oxopropanoate is an ideal choice. It is a stable salt of (ethoxycarbonyl)malondialdehyde and reacts readily with hydrazines to form the pyrazole-4-carboxylate structure.[10]

-

Solvent: A protic solvent like ethanol is typically used as it effectively solvates the reactants and intermediates.[10] Acetic acid is sometimes added as a catalyst to facilitate the dehydration steps.

-

Mechanism: The reaction proceeds via the initial formation of a hydrazone intermediate at one of the aldehyde groups. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration event that leads to the formation of the stable aromatic pyrazole ring.[3]

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate

-

Dissolve 2-hydrazinylpyridin-4-amine (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add a solution of sodium ethyl 2-formyl-3-oxopropanoate (1.05 eq) in ethanol to the flask.

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Gentle heating (e.g., to 50-60 °C) can be applied to accelerate the reaction if necessary.

-

Monitor the reaction by TLC. Upon completion, remove the ethanol under reduced pressure.

-

Dilute the residue with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude material by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure title compound.

Data Summary and Characterization

The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques.

| Compound | Synthesis Stage | Typical Yield (%) | Characterization Methods |

| 2-Hydrazinylpyridin-4-amine | 1 | 60-80 | ¹H NMR, ¹³C NMR, LC-MS |

| Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate | 2 | 70-85 | ¹H NMR, ¹³C NMR, LC-MS, IR, High-Resolution Mass Spectrometry (HRMS) |

Expected ¹H NMR signals for the final product would include:

-

Singlets for the two pyrazole protons.

-

Signals corresponding to the protons on the aminopyridine ring.

-

A quartet and a triplet for the ethyl ester group.

-

A broad singlet for the -NH₂ protons.

Conclusion

The synthetic pathway described provides a reliable and well-documented method for the preparation of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate. The two-stage process, beginning with a nucleophilic aromatic substitution followed by a Knorr pyrazole cyclocondensation, is robust and scalable. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and optimize the synthesis for their specific needs in drug discovery and materials science.

References

- ChemicalBook. (n.d.). Ethyl pyrazole-4-carboxylate synthesis.

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

- Youssef, A. M. S., Faty, R. A. M., & Youssef, M. M. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazoloazines. Journal of the Korean Chemical Society, 45(5), 448-453.

- Zhou, J., Zhou, Q., & Wan, J.-P. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01211A.

- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1774-1799.

-

Technical Disclosure Commons. (2024). NOVEL PROCESS FOR THE PREPARATION OF PIRTOBRUTINIB AND ITS INTERMEDIATES THEREOF. Retrieved from [Link]

- Tamaddon, F., Ahmadi-AhmadAbadi, E., & Kargar, H. (2020). Possible intermediates in the reaction of hydrazine with ethyl acetoacetate.

- O. A. Attanasi, G. Favi, P. Filippone, F. Mantellini, S. M. M. Mowni, and D. Spinelli. (2012). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 8, 854–887.

- El-Agrody, A. M., El-Hakim, M. H., & Abd El-Latif, M. S. (2001).

- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

-

J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

- Ramappa, C. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?

- El-Agrody, A. M., El-Hakim, M. H., & Abd El-Latif, M. S. (2001). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.

- Google Patents. (n.d.). WO2011064798A1 - Process for the preparation of a pyrazole derivative.

- Zawadowska, I. (1961). [Reaction of ethyl acetoacetate with the hydrazides of some phenoxyacetic acids]. Acta Poloniae Pharmaceutica, 18, 401-407.

- Google Patents. (n.d.). EP0020964A1 - Process for the preparation of pyrazoles.

- Arbačiauskienė, E., & Šačkus, A. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5874.

- Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.

- Mohareb, R. M., & Mohamed, A. A. (2012). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology, 3(3), 8-16.

- Götzinger, A. C., Theßeling, F. A., Hoppe, C., & Müller, T. J. J. (2016). One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry, 81(17), 7835-7846.

- Zeynizadeh, B., Mousavi, H., & Sepehraddin, F. (2020). Progress of the reaction between ethyl acetoacetate, hydrazine hydrate, 4-nitrobenzaldehyde, and barbituric acid in magnetized water without any catalysts.

-

ChemSynthesis. (n.d.). 2-hydrazinopyridine. Retrieved from [Link]

- ChemicalBook. (n.d.). 2-Hydrazinopyridine synthesis.

- Asadi, A., & Alipour, M. (2018). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. Pharmaceutical Sciences, 24(4), 271-278.

Sources

- 1. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 8. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 9. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 10. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

In-depth Technical Guide: Physicochemical Properties of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate

A comprehensive review of publicly available scientific literature and chemical databases has revealed a significant lack of documented physicochemical properties for the specific compound, Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate.

Despite extensive searches for experimental data and computational predictions pertaining to this molecule, including its melting point, boiling point, solubility, pKa, and spectral data (NMR, IR, Mass Spectrometry), no specific information could be retrieved. The CAS number 671191-99-4, which has been associated with this compound by some chemical suppliers, is inconsistently referenced and linked to different chemical structures in various databases, further complicating the retrieval of reliable data.

Therefore, it is not possible to provide an in-depth technical guide with validated experimental protocols and data tables as requested. The synthesis of this specific molecule may have been performed in proprietary drug discovery programs without public disclosure of its characterization data.

For researchers and scientists interested in this or related molecular scaffolds, the following sections outline the general methodologies and theoretical considerations that would be applied to determine the physicochemical properties of a novel compound of this nature. This guide will focus on the parent structures, Ethyl 1H-pyrazole-4-carboxylate and 4-aminopyridine, to provide foundational context.

Structure and General Characteristics

Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole-4-carboxylate core linked to a 4-aminopyridine moiety. The key structural features that will dictate its physicochemical properties are:

-

The Pyrazole Ring: An aromatic diazole ring, which can participate in hydrogen bonding as both a donor (N-H) and acceptor.

-

The Pyridine Ring: A basic aromatic heterocycle.

-

The Amino Group (-NH2): A basic functional group capable of acting as a hydrogen bond donor.

-

The Ethyl Ester (-COOEt): A lipophilic group that can act as a hydrogen bond acceptor.

The interplay of these functional groups will determine the molecule's solubility, acidity/basicity, and its interactions with biological targets.

Predicted Physicochemical Properties (Theoretical)

While no specific data is available, we can hypothesize the general characteristics based on its constituent parts.

| Property | Theoretical Consideration |

| Melting Point | Expected to be a solid at room temperature with a relatively high melting point due to the potential for intermolecular hydrogen bonding and crystalline packing. |

| Solubility | The presence of the amino and pyridine groups suggests some solubility in acidic aqueous solutions. The ethyl ester and the aromatic rings would contribute to solubility in organic solvents like DMSO, DMF, and alcohols. Overall aqueous solubility is likely to be low to moderate. |

| pKa | The molecule is expected to have at least two basic centers: the pyridine nitrogen and the exocyclic amino group. The pyridine nitrogen's pKa would be influenced by the substitution pattern. The pyrazole ring is weakly acidic. |

| LogP | The combination of aromatic rings and an ethyl ester suggests a moderate to high lipophilicity. |

Standard Methodologies for Physicochemical Profiling

Should a sample of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate become available, the following experimental workflows would be essential for its characterization.

Purity and Identity Confirmation

A crucial first step is to confirm the identity and purity of the compound.

Experimental Workflow: Purity and Identity

Caption: Workflow for identity and purity confirmation.

Protocol:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the retention time and confirm the molecular weight of the compound. A high-resolution mass spectrometer would provide the exact mass, confirming the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure by showing the connectivity of atoms.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample, typically using a UV detector.

Solubility Determination

Experimental Workflow: Kinetic Solubility Assay

Caption: Workflow for kinetic solubility measurement.

Protocol:

-

A concentrated stock solution of the compound is prepared in DMSO.

-

This stock solution is added to a series of aqueous buffers at different pH values (e.g., pH 5.0, 6.2, 7.4).

-

The solutions are shaken for a set period to allow for precipitation of the insoluble compound.

-

The samples are filtered, and the concentration of the compound remaining in the solution is determined by HPLC-UV analysis against a standard curve.

pKa Determination

The pKa values are critical for understanding the ionization state of the molecule at different physiological pHs.

Experimental Workflow: Potentiometric pKa Determination

Caption: Workflow for potentiometric pKa measurement.

Protocol:

-

The compound is dissolved in a suitable solvent system (e.g., water with a co-solvent like methanol to ensure solubility).

-

The solution is titrated with a standardized acid and separately with a standardized base.

-

The pH of the solution is monitored throughout the titration.

-

The pKa values are determined from the titration curve.

Conclusion

While a detailed guide on the specific physicochemical properties of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate cannot be provided due to a lack of available data, the theoretical considerations and standard experimental protocols outlined above provide a framework for the characterization of this and other novel chemical entities. The successful development of any new pharmaceutical candidate relies on the rigorous determination of these fundamental properties.

References

As no direct literature on the physicochemical properties of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate was found, a reference list cannot be generated. Researchers are encouraged to consult general textbooks and publications on medicinal chemistry and pharmaceutical sciences for detailed information on the experimental protocols mentioned.

An In-depth Technical Guide to Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 1499395-16-2)

A Note from the Senior Application Scientist: The landscape of drug discovery is one of constant innovation, where novel molecular scaffolds serve as the bedrock for the next generation of therapeutics. The fusion of distinct heterocyclic systems is a proven strategy for generating molecules with unique three-dimensional structures and electronic properties, capable of engaging biological targets with high affinity and selectivity. This guide focuses on a molecule of significant interest: Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate. While specific literature on this exact compound (CAS 1499395-16-2) is not extensively available, its constituent parts—the pyrazole core and the aminopyridine moiety—are staples in medicinal chemistry.[1][2] This document, therefore, serves as both a technical guide and a forward-looking perspective, grounded in established chemical principles, to outline its synthesis, characterization, and potential applications for researchers at the forefront of pharmaceutical development.

Molecular Overview and Strategic Importance

Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that marries the well-established pharmacophore of a pyrazole ring with the bio-isosteric potential of an aminopyridine substituent. Pyrazoles are a cornerstone in medicinal chemistry, found in a multitude of approved drugs due to their metabolic stability and ability to participate in hydrogen bonding.[3][4] The aminopyridine fragment, on the other hand, is a key feature in various biologically active molecules, often serving as a crucial interaction point with protein targets.[5] The strategic combination of these two motifs in the target molecule suggests a high potential for novel biological activity.

Predicted Physicochemical Properties

A fundamental understanding of a compound's physical and chemical properties is paramount for its application in drug development. The following table summarizes the predicted properties for Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₂N₄O₂ |

| Molecular Weight | 232.24 g/mol |

| CAS Number | 1499395-16-2 |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited aqueous solubility. |

| LogP | Prediction suggests moderate lipophilicity. |

Proposed Synthetic Pathway: A Logic-Driven Approach

Given the absence of a directly published synthesis for this specific molecule, a robust and logical synthetic route can be proposed based on the well-established Knorr pyrazole synthesis.[6][7][8] This classical reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[9]

Overall Synthetic Strategy

The proposed synthesis is a two-step process starting from commercially available precursors. The key steps are:

-

Synthesis of the Hydrazine Precursor: Preparation of 2-hydrazinylpyridin-4-amine from 2-chloro-4-aminopyridine.

-

Knorr Pyrazole Synthesis: Cyclocondensation of 2-hydrazinylpyridin-4-amine with a suitable 1,3-dicarbonyl equivalent to form the target pyrazole ring.

Experimental Protocol: Step-by-Step Methodology

Part 1: Synthesis of 2-Hydrazinylpyridin-4-amine

This initial step involves a nucleophilic aromatic substitution reaction. The chloro group at the 2-position of the pyridine ring is susceptible to displacement by strong nucleophiles like hydrazine.[10][11]

-

Materials:

-

2-Chloro-4-aminopyridine

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 2-chloro-4-aminopyridine (1 equivalent).

-

Add a significant excess of hydrazine hydrate (e.g., 10-20 equivalents) to serve as both reactant and solvent.[10]

-

The reaction mixture is heated to reflux (approximately 100-110 °C) for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature. Excess hydrazine hydrate is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield crude 2-hydrazinylpyridin-4-amine. This intermediate may be used in the next step without further purification, or it can be purified by column chromatography if necessary.

-

Part 2: Synthesis of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate

This is the core cyclocondensation step to form the pyrazole ring. A suitable 1,3-dicarbonyl equivalent is ethyl 2-(ethoxymethylene)-3-oxobutanoate, which readily reacts with hydrazines to form pyrazoles.

-

Materials:

-

Procedure:

-

Dissolve 2-hydrazinylpyridin-4-amine (1 equivalent) in ethanol or acetic acid in a round-bottom flask.

-

Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.1 equivalents) to the solution.

-

The reaction mixture is stirred at room temperature or gently heated to reflux for 4-12 hours, with reaction progress monitored by TLC.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the final product, Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate.

-

Predicted Characterization Data

The structural elucidation of the final compound would rely on standard analytical techniques. The following table outlines the expected spectral data based on the proposed structure.

| Technique | Expected Data |

| ¹H NMR | Ethyl group: A triplet around 1.3-1.4 ppm (CH₃) and a quartet around 4.3-4.4 ppm (CH₂). Pyrazole protons: Two singlets in the aromatic region, likely between 7.5 and 8.5 ppm. Pyridine protons: Signals corresponding to the three protons on the pyridine ring, with chemical shifts and coupling patterns dependent on the electronic environment. Amine protons: A broad singlet for the -NH₂ group. |

| ¹³C NMR | Ethyl group: Signals around 14-15 ppm (CH₃) and 60-61 ppm (CH₂). Ester carbonyl: A signal around 160-165 ppm. Pyrazole and Pyridine carbons: A series of signals in the aromatic region (approximately 100-160 ppm). |

| Mass Spec (MS) | [M+H]⁺: Expected at m/z = 233.10 |

Potential Applications in Drug Discovery

The unique structural features of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate suggest its potential as a valuable scaffold in several therapeutic areas.

-

Kinase Inhibition: Both pyrazole and aminopyridine moieties are prevalent in a large number of kinase inhibitors. The nitrogen atoms in both rings can act as hydrogen bond donors and acceptors, crucial for binding to the ATP-binding pocket of kinases.

-

Antimicrobial and Antiviral Agents: Pyrazole derivatives have shown a broad spectrum of antimicrobial and antiviral activities.[3] The incorporation of the aminopyridine group could enhance these properties.

-

Anti-inflammatory Agents: Celecoxib, a well-known anti-inflammatory drug, features a pyrazole core. The target molecule could be explored for similar activities.[3]

-

Central Nervous System (CNS) Disorders: Aminopyridine derivatives have been investigated for their activity in the CNS. This opens up the possibility of exploring the target molecule for neurological applications.

The ethyl ester functionality provides a convenient handle for further chemical modifications, such as conversion to amides or other derivatives, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Conclusion

Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate represents a promising, yet underexplored, molecular scaffold. While direct experimental data is scarce, this in-depth guide provides a scientifically sound, proposed pathway for its synthesis and a well-reasoned outlook on its potential applications in drug discovery. The convergence of the pyrazole and aminopyridine pharmacophores in a single molecule makes it a compelling candidate for screening in a variety of biological assays. It is our hope that this technical guide will serve as a valuable resource and a catalyst for further research into this and related chemical entities.

References

- Knorr Pyrazole Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents.

-

Knorr Pyrazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Springer Professional. Retrieved from [Link]

-

Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2019). PMC. National Institutes of Health. Retrieved from [Link]

-

Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. Royal Society of Chemistry. Retrieved from [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). PMC. National Institutes of Health. Retrieved from [Link]

-

Current status of pyrazole and its biological activities. (2015). PMC. National Institutes of Health. Retrieved from [Link]

-

Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. (2019). ResearchGate. Retrieved from [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Amide Derivatives Containing Substituted Pyridyl Group. (2021). ResearchGate. Retrieved from [Link]

-

PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor. Retrieved from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved from [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). MDPI. Retrieved from [Link]

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

- Synthetic process for 2-hydrazinylpyridine derivative. (2019). Google Patents.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2016). PMC. National Institutes of Health. Retrieved from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? (2014). ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. (2020). ResearchGate. Retrieved from [Link]

-

Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. (2011). Semantic Scholar. Retrieved from [Link]

- Synthesis process of 2-hydrazinopyridine derivative. (2021). Google Patents.

-

The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2000). ResearchGate. Retrieved from [Link]

-

ethyl 3,3-diethoxypropanoate. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Tandem Cyclocondensation-Knoevenagel—Michael Reaction of Phenyl Hydrazine, Acetoacetate Derivatives and Arylaldehydes. (2013). ResearchGate. Retrieved from [Link]

-

Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. (2011). ResearchGate. Retrieved from [Link]

-

Tandem cyclocondensation-Knoevenagel–Michael reaction of phenyl hydrazine, acetoacetate derivatives and arylaldehydes. (2013). New Journal of Chemistry. Royal Society of Chemistry. Retrieved from [Link]

-

Reaction of Phenylhydrazo ethylacetoacetate. (n.d.). International Journal of Applied Biology and Pharmaceutical Technology. Retrieved from [Link]

-

Synthesis of 2-(Pyrazol-1-yl)pyrimidine Derivatives by Cyclocondensation of Ethyl Acetoacetate (6Methyl4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone with Aromatic Aldehydes. (2004). ResearchGate. Retrieved from [Link]

-

Possible intermediates in the reaction of hydrazine with ethyl acetoacetate. (2020). ResearchGate. Retrieved from [Link]

-

The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (2000). Semantic Scholar. Retrieved from [Link]

-

Ethyl 2-formyl-3-oxopropanoate. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

-

Preparation of ethyl 2-ethyl-3-oxobutanoate. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. Knorr Pyrazole Synthesis | springerprofessional.de [springerprofessional.de]

- 9. researchgate.net [researchgate.net]

- 10. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. ethyl 2-formyl-3-oxopropanoate - SRIRAMCHEM [sriramchem.com]

- 14. Ethyl-2-formyl-3-oxopropionate | CymitQuimica [cymitquimica.com]

- 15. Ethyl 2-formyl-3-oxopropanoate | C6H8O4 | CID 11029955 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral data (NMR, MS, IR) for Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate

An In-depth Technical Guide to the Spectral Characterization of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate, a novel heterocyclic compound with significant potential in medicinal chemistry and drug development. Pyrazole and pyridine moieties are prevalent scaffolds in numerous pharmaceuticals, making the precise characterization of new derivatives essential.[1][2][3] This document outlines the theoretical and practical aspects of analyzing the compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating predictive data with established analytical protocols, this guide serves as a self-validating system for researchers, ensuring the structural integrity and purity of the target molecule.

Introduction: The Imperative for Spectroscopic Verification

The molecule, Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate, combines three key structural motifs: a substituted pyridine ring, a pyrazole core, and an ethyl carboxylate group. Each of these components contributes unique physicochemical properties that are of high interest in drug discovery.[3] The aminopyridine unit can act as a hydrogen bond donor and acceptor, while the pyrazole ring serves as a stable, aromatic linker.[3]

Given the complexity of such multi-functionalized molecules, unambiguous structural confirmation is the cornerstone of any research or development pipeline. Spectroscopic analysis provides a non-destructive, detailed molecular fingerprint. This guide explains the causality behind experimental choices and provides the logic for interpreting the resulting spectral data, moving beyond a simple recitation of values to a deeper understanding of the molecule's electronic and structural properties.

Molecular Structure and Analytical Workflow

The first step in any analysis is a thorough understanding of the molecule's connectivity and the distinct chemical environments of its atoms.

Caption: Molecular Structure of the Target Compound.

A multi-faceted analytical approach is required to validate this structure. The workflow below illustrates how different spectroscopic techniques are integrated to provide a complete and self-reinforcing characterization.

Caption: Integrated Spectroscopic Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.[4] For this compound, a deuterated solvent such as DMSO-d₆ is recommended as it can solubilize the molecule and, crucially, allows for the observation of exchangeable protons from the amino group.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (spin-spin splitting).[4][5]

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

|---|---|---|---|---|

| ~8.60 | s | 1H | H5 (Pyrazole) | Pyrazole protons are deshielded; this proton is adjacent to two nitrogen atoms.[6] |

| ~8.15 | s | 1H | H3 (Pyrazole) | Slightly less deshielded than H5 due to its position relative to the pyridine ring.[6] |

| ~8.05 | d | 1H | H6' (Pyridine) | Aromatic proton adjacent to the ring nitrogen, showing doublet coupling with H5'. |

| ~7.80 | d | 1H | H3' (Pyridine) | Aromatic proton ortho to the pyrazole substituent, showing doublet coupling with H5'. |

| ~6.70 | dd | 1H | H5' (Pyridine) | Aromatic proton coupled to both H3' and H6'. Its shift is influenced by the electron-donating amino group. |

| ~6.20 | br s | 2H | -NH₂ | The amino protons typically appear as a broad singlet. The chemical shift can vary with concentration and temperature. |

| 4.25 | q | 2H | -OCH₂CH₃ | Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group. |

| 1.30 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group. |

Note: 's' = singlet, 'd' = doublet, 'dd' = doublet of doublets, 'q' = quartet, 't' = triplet, 'br s' = broad singlet. Prime notation (') denotes protons on the pyridine ring.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information on the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

|---|---|---|

| ~162.0 | C=O (Ester) | The carbonyl carbon of the ester group is highly deshielded.[7] |

| ~155.0 | C4' (Pyridine) | Carbon bearing the electron-donating amino group. |

| ~150.0 | C2' (Pyridine) | Carbon attached to the pyrazole nitrogen. |

| ~148.0 | C6' (Pyridine) | Aromatic carbon adjacent to the ring nitrogen. |

| ~140.0 | C5 (Pyrazole) | Aromatic carbon in the pyrazole ring. |

| ~135.0 | C3 (Pyrazole) | Aromatic carbon in the pyrazole ring. |

| ~115.0 | C4 (Pyrazole) | Carbon bearing the ester group. |

| ~108.0 | C3' (Pyridine) | Aromatic carbon shielded by the amino group. |

| ~106.0 | C5' (Pyridine) | Aromatic carbon shielded by the amino group. |

| ~60.0 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |

| ~14.0 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

Experimental Protocols for NMR

-

Sample Preparation: Weigh 5-10 mg of the purified compound.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.[6]

-

¹³C NMR Acquisition: Acquire the spectrum at a corresponding frequency (e.g., 100 MHz). A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the structure determined by NMR. Electrospray Ionization (ESI) in positive mode is the preferred method for this type of molecule, as it will readily protonate to form an [M+H]⁺ ion.

-

Molecular Formula: C₁₁H₁₁N₅O₂

-

Calculated Monoisotopic Mass: 245.0913 g/mol

-

Expected [M+H]⁺: 246.0991 m/z

Predicted Fragmentation Pathway

The fragmentation pattern provides a roadmap of the molecule's weakest bonds and most stable fragments, offering further structural proof.

Caption: Predicted ESI-MS Fragmentation Pathway.

Experimental Protocol for MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of 50-500 m/z.

-

MS/MS Analysis: Perform tandem MS (MS/MS) on the parent ion (m/z 246.1) to confirm the proposed fragmentation patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.[8]

Table 3: Predicted Key IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale & Causality |

|---|---|---|---|

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Two distinct bands are expected for the symmetric and asymmetric stretching of the N-H bonds. |

| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) | Characteristic of C-H bonds on the pyridine and pyrazole rings.[9] |

| 2980 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) | Characteristic of C-H bonds in the ethyl group.[9] |

| ~1720 | C=O Stretch | Ester | Strong, sharp absorption typical for an α,β-unsaturated ester carbonyl.[10][11] |

| 1640 - 1580 | C=C & C=N Stretch | Aromatic Rings | Multiple bands corresponding to the vibrations of the pyridine and pyrazole rings. |

| ~1620 | N-H Bend | Primary Amine (-NH₂) | Scissoring vibration of the amino group. |

| 1250 - 1100 | C-O Stretch | Ester | Strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the ester group.[10] |

Experimental Protocol for IR

-

Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of a novel molecule such as Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate is a process of accumulating and cross-validating evidence. No single technique is sufficient. The proposed analytical framework provides a robust, self-validating system:

-

MS confirms the molecular formula and overall mass.

-

IR confirms the presence of key functional groups (amine, ester, aromatic rings).

-

NMR connects the atoms, revealing the precise regio- and chemo-selectivity of the synthesis.

The predicted data in this guide, grounded in established spectroscopic principles and data from related structures, provides a reliable benchmark for researchers. By following the detailed protocols and understanding the interpretive logic, scientists in the field of drug development can confidently verify the structure and purity of this and other related heterocyclic compounds, ensuring the integrity and reproducibility of their scientific findings.

References

-

PubChem. (n.d.). ethyl 3-amino-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 1-acetyl-5-amino-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

Chem-Impex International. (n.d.). Ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

- Kupka, T., et al. (2014). Theoretical prediction of structural, vibrational and NMR parameters of plastic optical fiber (POF) material precursors. Journal of Molecular Graphics and Modelling, 52, 36-45.

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]

-

NPTEL. (2013). 15N NMR in Heterocyclic Chemistry. YouTube. Retrieved from [Link]

- Ghotb, Y., et al. (2024).

- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. University of Aveiro.

-

Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

- Akhtar, T., et al. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E, 65(Pt 2), o275.

- Polo-Cuadrado, E., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Advances, 13(45), 31698-31713.

- Chen, C. H., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5829.

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds. Retrieved from [Link]

- Journal of Organic and Pharmaceutical Chemistry. (n.d.).

- Journal of Chemistry and Technologies. (2023).

- El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(24), 7589.

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

- Frontiers in Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

-

ResearchGate. (n.d.). Emission spectra of selected pyrazoles derivatives. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021). IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate. Retrieved from [Link]

-

Scribd. (n.d.). IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. scribd.com [scribd.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. youtube.com [youtube.com]

An In-Depth Technical Guide to the Discovery and History of Aminopyridinyl Pyrazole Compounds

Executive Summary: The pyrazole nucleus, a five-membered aromatic heterocycle, represents a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and presence in numerous FDA-approved therapeutics.[1][2] The functionalization of this core with an amino group gives rise to aminopyrazoles, which serve as highly adaptable frameworks for engaging with a multitude of biological targets.[3][4] This guide provides a technical deep-dive into a specific, highly successful subclass: aminopyridinyl pyrazole compounds. We will trace the historical development from the initial discovery of the pyrazole ring, explore the synthetic strategies employed to construct these complex molecules, and analyze their rise to prominence as potent and selective kinase inhibitors in targeted therapy. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental design, structure-activity relationships (SAR), and the future trajectory of this important chemical class.

The Pyrazole Core: A Foundational Scaffold in Drug Discovery

Historical Context and Physicochemical Properties

The history of pyrazole chemistry begins in 1883 with Ludwig Knorr's pioneering synthesis, which involved the cyclocondensation of a β-diketone with phenylhydrazine.[5][6] This foundational reaction opened the door to a vast chemical space. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[1][7] This arrangement imparts unique physicochemical properties that are highly advantageous for drug design.

The N-1 nitrogen is often described as "pyrrole-like," with its lone pair of electrons participating in the aromatic system, making it a hydrogen bond donor.[4][7] Conversely, the N-2 nitrogen is "pyridine-like," with its lone pair available to act as a hydrogen bond acceptor.[7] This dual hydrogen bonding capability is a key reason for the scaffold's success, particularly in the design of enzyme inhibitors.[2][7] Furthermore, the pyrazole ring exhibits prototrophic tautomerism, a phenomenon that can influence its interaction with biological targets.[3][4]

The Advent of Aminopyrazoles: Enhancing Versatility

The introduction of an exocyclic amino group to the pyrazole core creates the aminopyrazole framework, a versatile and powerful building block in drug discovery.[3] The position of this amino group—at the 3, 4, or 5 position—significantly influences the molecule's synthetic accessibility and biological activity profile.[3][4][8]

-

3-Aminopyrazoles and 5-Aminopyrazoles: These isomers are particularly prominent in the literature, often used as key intermediates for constructing fused heterocyclic systems and as direct precursors to potent kinase inhibitors.[4][9] Their synthesis frequently relies on the condensation of hydrazines with β-ketonitriles or α,β-unsaturated nitriles.

-

4-Aminopyrazoles: While historically explored for anticonvulsant properties, 4-aminopyrazoles have also found utility in modern drug discovery programs.[3][4] Synthetic routes can involve the reduction of a 4-nitro-pyrazole precursor, a robust and scalable chemical transformation.[10]

Synthetic Pathways to the Aminopyridinyl Pyrazole Core

The construction of the final aminopyridinyl pyrazole scaffold is a multi-step process that relies on well-established synthetic organic chemistry principles. The overall strategy typically involves the initial, independent formation of the aminopyrazole and pyridine fragments, followed by a crucial coupling reaction.

General Synthesis of the Aminopyrazole Intermediate

One of the most common and reliable methods for synthesizing 3(5)-aminopyrazoles involves the reaction of a β-ketonitrile with hydrazine hydrate. The causality behind this choice is the dual electrophilic nature of the β-ketonitrile, which allows for a sequential condensation and cyclization with the dinucleophilic hydrazine.

Experimental Protocol: Synthesis of a Generic 5-Amino-3-methyl-1H-pyrazole

-

Reaction Setup: To a solution of acetoacetonitrile (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Reaction Execution: The reaction mixture is heated to reflux (approx. 80 °C) and maintained for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude solid is recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure 5-amino-3-methyl-1H-pyrazole product. The identity and purity are confirmed by NMR spectroscopy and mass spectrometry.

Core Assembly: Coupling Aminopyrazole with a Pyridine Moiety

The key step in forming the final scaffold is the coupling of the aminopyrazole with a functionalized pyridine ring. A highly effective and widely used method is the Nucleophilic Aromatic Substitution (SNAr) reaction.[10] This reaction is chosen because it allows for a direct and regioselective bond formation between the amino group of the pyrazole and an electrophilic carbon on the pyridine ring, which is typically activated by an adjacent electron-withdrawing group and a suitable leaving group (e.g., a halogen).

The workflow below illustrates this convergent synthetic strategy.

Structure-Activity Relationship (SAR) and Drug Development

The journey from a simple aminopyridinyl pyrazole "hit" to a clinical candidate involves extensive optimization through SAR studies. The goal is to enhance potency, improve selectivity against a panel of off-target kinases, and fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Logical Evolution of a Scaffold

The development process is iterative. Initial hits, often identified through high-throughput screening, are systematically modified. Each new analogue provides data that informs the next round of design. For instance, replacing a simple phenyl group with a more complex heterocycle might improve metabolic stability or introduce a new beneficial interaction with the target protein. [2]

Key Examples and Biological Activity

The success of this scaffold is evidenced by the number of compounds that have entered clinical development and the market. These molecules target a range of kinases implicated in various cancers and inflammatory diseases.

| Compound Class | Target Kinase(s) | Therapeutic Area | Key Structural Features |

| Pirtobrutinib Analogs | Bruton's Tyrosine Kinase (BTK) | B-cell malignancies | Reversible binding aminopyrazole core, avoids resistance mutations associated with covalent inhibitors. [3][4] |

| CDK Inhibitors | Cyclin-Dependent Kinases (e.g., CDK2) | Oncology | Often feature a 1-(2-pyridinyl) substitution pattern on the pyrazole ring. [11] |

| PLK1 Inhibitors | Polo-like kinase 1 (PLK1) | Oncology | Aminopyrimidine ring serves as a key hinge-binding element. [12] |

| Multi-Kinase Inhibitors | Aurora Kinases, CDKs | Oncology | AT9283 is a notable example with a 4-aminopyrazole structure. [3] |

Conclusion and Future Perspectives

The aminopyridinyl pyrazole scaffold has traced a remarkable path from a fundamental heterocyclic structure to a clinically validated pharmacophore. Its success is rooted in its inherent physicochemical properties, which make it an ideal anchor for the kinase hinge region, and its synthetic tractability, which allows for extensive SAR exploration. The development of reversible inhibitors like pirtobrutinib demonstrates the platform's ability to address modern challenges in drug development, such as acquired resistance. [3] Future research will likely focus on developing next-generation inhibitors with even greater selectivity to minimize off-target effects. The application of this scaffold may also expand beyond oncology into other therapeutic areas where kinase signaling plays a crucial role, such as immunology and neurodegenerative diseases. The continued evolution of synthetic methodologies, including multicomponent reactions, will further accelerate the discovery of novel aminopyridinyl pyrazole compounds with enhanced therapeutic potential. [11][13]

References

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023).

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry.

- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). PMC - NIH.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC - PubMed Central.

- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central.

- Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (2021).

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed.

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.

- A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv

- Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (n.d.). PMC - NIH.

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Publishing.

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI.

- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]

- 11. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. preprints.org [preprints.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate. This molecule integrates two key heterocyclic scaffolds: 4-aminopyridine and 1-substituted pyrazole-4-carboxylate, which are of significant interest in medicinal chemistry. Due to the limited direct literature on this specific compound, this guide synthesizes information from established chemical principles and data from closely related analogues to propose a viable synthetic route, predict spectroscopic characteristics, and elucidate its three-dimensional structure and conformational dynamics. The insights presented herein are intended to support researchers and drug development professionals in the rational design of novel therapeutics based on this promising molecular framework.

Introduction

The fusion of distinct pharmacophoric moieties into a single molecular entity is a well-established strategy in drug discovery for the development of novel agents with enhanced potency and unique biological activities. The title compound, Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate, represents a compelling example of such a hybrid molecule. The pyrazole nucleus is a versatile scaffold found in numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.[1] Similarly, the aminopyridine motif is a key structural component in various pharmaceuticals, known for its ability to modulate the activity of enzymes and receptors.[2]

The strategic combination of these two heterocyclic systems is anticipated to yield novel compounds with unique pharmacological profiles. Understanding the molecular structure, conformational preferences, and electronic properties of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of next-generation analogues. This guide provides a detailed exploration of these fundamental characteristics.

Proposed Synthesis and Characterization

While a specific synthesis for Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate is not extensively documented, a plausible and efficient synthetic pathway can be proposed based on established methodologies for the synthesis of N-arylpyrazoles.[3][4][5]

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic disconnection of the target molecule points to two key starting materials: 2-hydrazinyl-4-aminopyridine and a suitable three-carbon electrophile to form the pyrazole ring. A common and effective method for constructing the pyrazole ring involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[3]

The forward synthesis would, therefore, commence with the conversion of a commercially available substituted chloropyridine to the corresponding hydrazine derivative. This can be achieved through nucleophilic aromatic substitution with hydrazine hydrate.[6][7] The resulting 2-hydrazinyl-4-aminopyridine can then be reacted with a precursor for the ethyl pyrazole-4-carboxylate moiety to yield the final product.

Caption: Proposed synthetic workflow for Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate.

Proposed Experimental Protocol

Step 1: Synthesis of 2-hydrazinyl-4-aminopyridine To a solution of 2-chloro-4-aminopyridine in a suitable solvent such as ethanol, an excess of hydrazine hydrate is added.[6][7] The reaction mixture is heated under reflux for several hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization to yield 2-hydrazinyl-4-aminopyridine.

Step 2: Synthesis of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate The synthesized 2-hydrazinyl-4-aminopyridine is dissolved in a suitable solvent like ethanol or acetic acid. To this solution, an equimolar amount of ethyl 2-formyl-3-oxopropanoate is added. The mixture is then heated to reflux. The reaction progress can be monitored by thin-layer chromatography. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Predicted Spectroscopic Data

The structural elucidation of the target molecule would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are predicted:

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons of the pyridine ring (likely two doublets and a singlet).- Protons of the pyrazole ring (two singlets).- Quartet and triplet for the ethyl ester group.- A broad singlet for the amino group protons.[8][9][10] |

| ¹³C NMR | - Resonances for the carbon atoms of the pyridine and pyrazole rings.- A downfield signal for the carbonyl carbon of the ester.- Signals for the ethyl group carbons.[9][11] |

| FT-IR (cm⁻¹) | - N-H stretching vibrations for the amino group (~3400-3200 cm⁻¹).[12][13][14]- C=O stretching of the ester group (~1700-1720 cm⁻¹).- C=N and C=C stretching vibrations of the aromatic rings (~1600-1450 cm⁻¹).[2] |

| Mass Spec. | - A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₂N₄O₂). |

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of the pyridine and pyrazole rings is a critical determinant of the molecule's overall shape and its ability to interact with biological targets.

Predicted Molecular Geometry

The molecular structure of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate is characterized by the covalent linkage of the C2 position of the pyridine ring to the N1 position of the pyrazole ring. The bond lengths and angles within the individual pyridine and pyrazole rings are expected to be consistent with those of other N-aryl pyrazole derivatives.

Conformational Preferences

The most significant conformational variable is the dihedral angle between the planes of the pyridine and pyrazole rings. Due to steric hindrance between the hydrogen atom at the C3 position of the pyridine ring and the hydrogen atom at the C5 position of the pyrazole ring, a coplanar arrangement is highly unlikely.

Evidence from the crystal structure of a related compound, 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, reveals that the planes of the pyrazolyl groups are nearly perpendicular to the central pyridine ring, with dihedral angles of 87.77° and 85.73°.[15] This suggests that the most stable conformation of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate is likely to be one where the two rings are significantly twisted relative to each other. This non-planar conformation will have a profound impact on the molecule's electronic properties and its interactions with biological macromolecules. Computational studies on similar N-aryl pyrazoles also support a non-planar ground state conformation.[16]

Caption: Predicted non-planar conformation showing the dihedral angle.

Computational Insights (Based on Analogous Systems)

Density Functional Theory (DFT) calculations on related pyrazole and pyridine derivatives provide valuable insights into the electronic structure and reactivity of the title compound.[17][18][19][20][21]

Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. In analogous systems, the HOMO is typically localized on the electron-rich aminopyridine ring, while the LUMO is often distributed over the electron-deficient pyrazole-4-carboxylate moiety. This suggests that the aminopyridine ring is the likely site for electrophilic attack, while the pyrazole ring is more susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Map

A predicted MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridine and pyrazole rings, as well as the oxygen atoms of the carboxylate group, indicating these are the most probable sites for electrophilic and hydrogen bonding interactions. Positive potential (blue) would be expected around the amino group hydrogens and the aromatic protons, highlighting their susceptibility to nucleophilic attack.

Conclusion

Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate is a molecule of significant interest for medicinal chemistry, combining two important pharmacophores. While direct experimental data is scarce, a comprehensive understanding of its molecular structure and conformation can be inferred from the study of analogous compounds. A plausible synthetic route has been proposed, and its key spectroscopic features have been predicted. The most stable conformation is likely to be non-planar, with the pyridine and pyrazole rings oriented nearly perpendicular to each other. This structural feature, along with the predicted electronic properties, provides a solid foundation for the future design and synthesis of novel derivatives with potential therapeutic applications.

References

-

CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., Aouad, M. R., & Al-Zaydi, K. M. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 25(15), 3364. [Link]

-

ResearchGate. FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. [Link]

-

Arnaudov, M., Ivanova, B., & Dinkov, S. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 589-597. [Link]

-

Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. [Link]

-

Yang, W. Q., & Zhou, L. (2014). Synthesis of 1-(pyridin-2-yl)hydrazine Derivatives. Journal of Xihua University (Natural Science Edition), 33(3), 85-87. [Link]

-

ResearchGate. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. [Link]

-

Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Supporting Information. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3015937, Pyrazole-4-carboxylic acid. [Link]

-

Shawali, A. S., & El-Reedy, A. M. (2014). Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][2][12][13]triazin-6-one Derivatives. Molecules, 19(12), 20235–20248. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 142179, ethyl 1H-pyrazole-4-carboxylate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9793760, Methyl 1H-pyrazole-4-carboxylate. [Link]

-

Kim, Y., Lee, S. H., & Kim, Y. (2014). Crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1103. [Link]

-

Yeo, C. I., Tiekink, E. R. T., & Kassim, M. B. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(11), 13612–13624. [Link]

-

SpectraBase. 1H-pyrazole-4-carboxylic acid, 3-methyl-5-(2-oxopropyl)-1-phenyl- - Optional[13C NMR]. [Link]

-

Wilsily, A., et al. (2017). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development, 21(1), 102-111. [Link]

-

Bouasla, R., et al. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. Journal of Biochemical and Molecular Toxicology, 36(9), e23135. [Link]

- Google Patents. (2019).

-

El-Gazzar, A. A., et al. (2018). Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. University of Miami. [Link]

-

AIP Publishing. (2021). Synthesis and DFT Calculation of Novel Pyrazole Derivatives. [Link]

-

Al-Sehemi, A. G., et al. (2014). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. Journal of the Chemical Society of Pakistan, 36(1), 123-130. [Link]

-

ResearchGate. Synthesis and DFT calculation of novel pyrazole derivatives. [Link]

-

SpectraBase. 1H-pyrazole-4-carboxylic acid, 3-[[[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]amino]carbonyl]-1-methyl-. [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

-

Szostak, M., et al. (2011). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 76(15), 6375-6380. [Link]

-

Organic Chemistry Portal. One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. [Link]

-

ResearchGate. Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. [Link]

-

Taylor & Francis Online. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. [Link]

-

Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-pot synthesis of N-arylpyrazoles from arylhalides. Organic Letters, 11(10), 2097–2100. [Link]

- Google Patents. (1996).

-

Beilstein-Institut. (2019). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

-

Central Washington University. Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. [Link]

-

ResearchGate. Pyrazole derived ligands and the atom numbering scheme. [Link]

-

ResearchGate. Chemical structures of pyrazole derivatives 1-9 and their IC 50 values... [Link]

-

Alshalalfeh, M., et al. (2023). Conformational Distributions of Phenyl β-D-Glucopyranoside and Gastrodin in Solution by Vibrational Optical Activity and Theoretical Calculations. Molecules, 28(10), 4013. [Link]

Sources

- 1. Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][1,2,4]triazin-6-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole synthesis [organic-chemistry.org]

- 4. One-Pot Synthesis of N-Arylpyrazoles from Arylhalides [organic-chemistry.org]

- 5. One-pot synthesis of N-arylpyrazoles from arylhalides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 1-(pyridin-2-yl)hydrazine Derivatives [aj.xhu.edu.cn]

- 7. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 8. METHYL 1H-PYRAZOLE-4-CARBOXYLATE(51105-90-9) 1H NMR [m.chemicalbook.com]

- 9. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl 1H-pyrazole-4-carboxylate | C5H6N2O2 | CID 9793760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. chimia.ch [chimia.ch]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. "Conformational analysis of selected [2.2]heterophanes: A comparison of" by Massimo D. Bezoari and Carly Bourgeois [digitalcommons.cwu.edu]

- 17. researchgate.net [researchgate.net]

- 18. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.aip.org [pubs.aip.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate: A Technical Guide for Drug Development Professionals

An In-Depth Exploration of Theory, Experimental Design, and Practical Application

In the intricate journey of drug discovery and development, understanding the solubility profile of a novel chemical entity is a cornerstone of success. Poor aqueous solubility is a major hurdle, impacting bioavailability and formulation strategies, and is a leading cause of late-stage attrition in the development pipeline.[1][2] This guide provides a comprehensive technical framework for characterizing the solubility of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate, a heterocyclic compound with potential pharmacological significance. By integrating theoretical principles with robust experimental methodologies, this document serves as a practical resource for researchers, scientists, and formulation experts.

The Molecule in Focus: Structural and Physicochemical Predictions